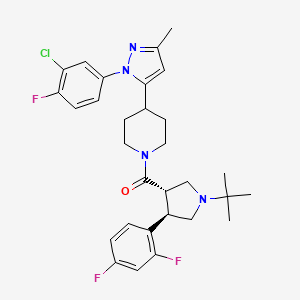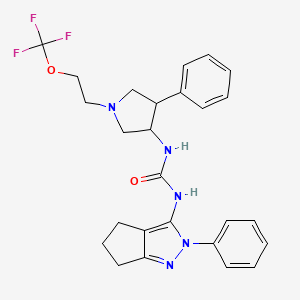![molecular formula C32H29Cl4N3O3 B10836039 4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10836039.png)
4-(4-Chlorophenyl)-1-{[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)-1H-pyrrol-3-yl]carbonyl}piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole derivative 6 is a heterocyclic organic compound that belongs to the pyrrole family Pyrrole derivatives are known for their significant roles in various biological and chemical processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivative 6 can be achieved through several methods. One common approach involves the reaction of arylglyoxals, 1,3-diketones, and enaminoketones in a water or water-ethanol mixture as a solvent . This green method is environmentally friendly and yields polyfunctionalized pyrroles. Another method involves the cyclization of azomethine ylides with olefins, which provides functionalized pyrrole derivatives .
Industrial Production Methods: Industrial production of pyrrole derivatives often employs the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines . This method is favored for its simplicity and high yield. Additionally, the Hantzsch synthesis, which involves the reaction of β-ketoesters with ammonia or primary amines, is also used in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Pyrrole derivative 6 undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common, where pyrrole derivatives react with electrophiles to form substituted pyrroles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Substituted pyrroles with various functional groups.
Scientific Research Applications
Pyrrole derivative 6 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, sensors, and optoelectronic devices.
Mechanism of Action
The mechanism of action of pyrrole derivative 6 involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 and lipoxygenase enzymes, which are involved in the inflammatory response . Additionally, pyrrole derivative 6 can interact with DNA and proteins, leading to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Pyrrole derivative 6 can be compared with other pyrrole derivatives such as:
N-methylpyrrole: Known for its use in the synthesis of porphyrins and chlorophylls.
Pyrrole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Pyrrole-3-carboxylic acid: Investigated for its potential as an anti-inflammatory agent.
Uniqueness: Pyrrole derivative 6 stands out due to its multifunctional properties and its ability to undergo a wide range of chemical reactions
Properties
Molecular Formula |
C32H29Cl4N3O3 |
|---|---|
Molecular Weight |
645.4 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[1-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-2-(3-hydroxypropyl)pyrrole-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C32H29Cl4N3O3/c33-21-5-3-20(4-6-21)32(31(37)42)13-15-38(16-14-32)30(41)26-19-29(25-12-9-23(35)18-27(25)36)39(28(26)2-1-17-40)24-10-7-22(34)8-11-24/h3-12,18-19,40H,1-2,13-17H2,(H2,37,42) |
InChI Key |
VICABLXDCCBPMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)C(=O)N)C(=O)C3=C(N(C(=C3)C4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(3-Cyano-4-pyrrolidin-1-yl-phenyl)-pyrimidin-2-ylamino]-benzamide](/img/structure/B10835958.png)
![N-[5-[2-(5-fluoro-2-methoxyphenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B10835965.png)
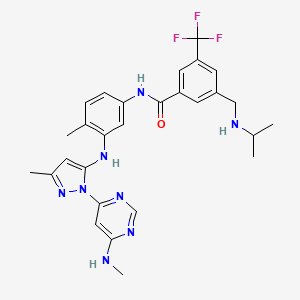
![6-(4-aminobutyl)-2,4-bis(2-methylpropyl)-6,7-dihydro-5H-pyrazolo[4,3-e][1,4]diazepine-8-thione](/img/structure/B10835976.png)
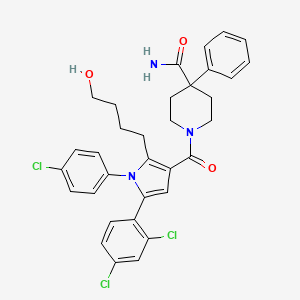
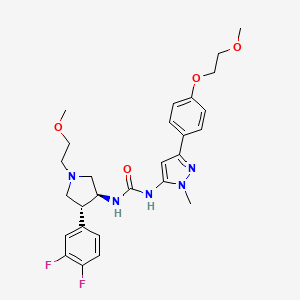

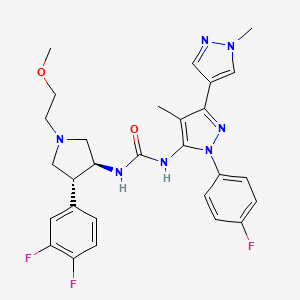
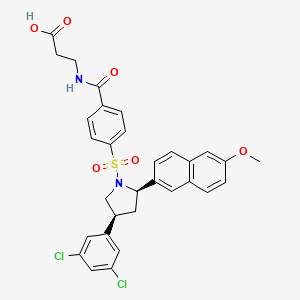
![6-(3-Aminopiperidin-1-yl)-1-but-2-ynyl-3-[(7-chloroquinolin-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B10836042.png)

![Pyrrolo[1,2-f]triazine derivative 2](/img/structure/B10836055.png)
